molecular formula C11H15BrN2O B2588319 [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1099668-39-9

[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B2588319
CAS No.: 1099668-39-9
M. Wt: 271.158
InChI Key: JVRVLYRUSGTMPN-UHFFFAOYSA-N
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Description

[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C11H15BrN2O It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a morpholine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine typically involves the following steps:

    Bromination: The starting material, 2-(morpholin-4-yl)phenylmethanamine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position of the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid or potassium permanganate (KMnO4) in aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or modified morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in the treatment of various diseases. Its derivatives may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    [4-Chloro-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with a chlorine atom instead of bromine.

    [4-Fluoro-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with a fluorine atom instead of bromine.

    [4-Iodo-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine lies in its specific reactivity and binding properties conferred by the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions, distinguishing it from its halogenated analogs.

Properties

IUPAC Name

(4-bromo-2-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRVLYRUSGTMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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